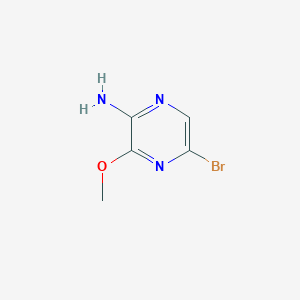

5-Bromo-3-methoxypyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFJJHGAODFQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462988 | |

| Record name | 5-Bromo-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-13-0 | |

| Record name | 5-Bromo-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-methoxypyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-bromo-3-methoxypyrazin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material 2-aminopyrazine and proceeds through a two-step sequence involving bromination and subsequent selective methoxylation. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful preparation of this key intermediate.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 2-aminopyrazine. The initial step involves the di-bromination of the pyrazine ring to yield 2-amino-3,5-dibromopyrazine. This intermediate then undergoes a selective nucleophilic substitution with sodium methoxide, where the bromine atom at the 3-position is displaced by a methoxy group to afford the final product.

5-Bromo-3-methoxypyrazin-2-amine: A Technical Guide for Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-Bromo-3-methoxypyrazin-2-amine. This compound, featuring a substituted pyrazine core, is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. While experimental data for some properties are limited in publicly accessible literature, computational predictions provide valuable insights for research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃O | --INVALID-LINK-- |

| Molecular Weight | 204.02 g/mol | --INVALID-LINK-- |

| CAS Number | 5900-13-0 | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | 135-140 °C | --INVALID-LINK-- |

| Boiling Point | 262 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.723 g/cm³ (Predicted) | --INVALID-LINK-- |

| logP (octanol/water) | 0.8299 (Computed) | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 61.03 Ų (Computed) | --INVALID-LINK-- |

| pKa | Not available in searched literature. | |

| Solubility | Not available in searched literature. |

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis involves the electrophilic substitution of bromine onto the pyrazine ring. The amino group is an activating group, directing the substitution to the ortho and para positions. In this case, the C5 position is electronically favorable for bromination.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of 2-amino-3-bromo-5-methylpyrazine and should be optimized for the synthesis of this compound.[1]

-

Dissolution: Dissolve 2-amino-3-methoxypyrazine (1.0 equivalent) and a mild base such as pyridine (1.2 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM).

-

Bromination: Slowly add a solution of bromine (Br₂) (1.2 equivalents) in DCM to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

The pyrazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, present in numerous biologically active compounds.[2][3] Specifically, aminopyrazine derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[4][5]

Kinase Inhibition: A Probable Mechanism of Action

Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for signal transduction in cells. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Aminopyrazine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream targets.[4]

Caption: ATP-competitive kinase inhibition by aminopyrazine derivatives.

Given its structural similarity to known kinase inhibitors, this compound is a promising candidate for screening against various kinase targets implicated in oncology and immunology. The bromine atom at the 5-position also provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to explore structure-activity relationships and develop more potent and selective inhibitors.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched scientific literature. For definitive structural confirmation and characterization, it is recommended that researchers acquiring or synthesizing this compound perform these analyses. As a reference, the ¹H NMR and mass spectrometry data for the analogous compound, 2-amino-3-bromo-5-methylpyrazine, show a characteristic singlet for the pyrazine proton and a molecular ion peak corresponding to its mass.[1]

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its physicochemical properties, while not fully experimentally characterized, suggest a stable, solid compound amenable to standard laboratory procedures. The proposed synthesis via bromination of 2-amino-3-methoxypyrazine offers a straightforward route to this molecule. The aminopyrazine core strongly suggests that its biological activity may be centered on kinase inhibition.

Future research should focus on:

-

Experimental Verification: Determining the experimental values for boiling point, density, pKa, and solubility in a range of solvents.

-

Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectra to create a complete analytical profile.

-

Biological Screening: Evaluating the inhibitory activity of this compound against a panel of protein kinases to identify specific biological targets.

-

Analogue Synthesis: Utilizing the bromo-substituent for cross-coupling reactions to generate a library of derivatives for structure-activity relationship studies.

References

- 1. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxypyrazin-2-amine is a halogenated heterocyclic compound featuring a pyrazine core, a privileged scaffold in medicinal chemistry. Its unique substitution pattern, which includes a reactive bromine atom, a nucleophilic amine group, and a methoxy group, makes it a highly versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in drug discovery, particularly in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and for representative biological assays are provided, alongside visualizations of key chemical and biological pathways to support researchers in their discovery and development efforts.

Chemical and Physical Properties

This compound is typically an off-white to brown solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the bromine atom and the polar amino and methoxy groups contribute to its moderate solubility and reactivity profile.

| Property | Value | Reference(s) |

| CAS Number | 5900-13-0 | |

| Molecular Formula | C₅H₆BrN₃O | |

| Molecular Weight | 204.02 g/mol | |

| Appearance | Off-White to Brown Solid/Powder/Crystal | [1] |

| Melting Point | 135-140 °C | |

| Boiling Point | 262 °C (Predicted) | [2] |

| Density | 1.723 g/cm³ (Predicted) | [2] |

| SMILES | COc1nc(Br)cnc1N | |

| InChI Key | QDFJJHGAODFQMN-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of this compound is primarily achieved through a two-step process starting from 2-aminopyrazine. This involves an initial bromination followed by a selective methoxylation.

Synthetic Pathway

The overall synthetic route can be visualized as a two-step process. First, 2-aminopyrazine is dibrominated to yield 2-amino-3,5-dibromopyrazine. Subsequently, one of the bromine atoms is selectively substituted by a methoxy group.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure is adapted from established methods for the bromination of aminopyrazines.[3]

-

Materials: 2-aminopyrazine, a polar solvent (e.g., dichloromethane), an alkali or alkaline earth metal salt of a weak acid, and bromine.

-

Procedure:

-

Dissolve 2-aminopyrazine in the chosen polar solvent in a reaction vessel equipped with a stirrer and cooling system.

-

Add the alkali or alkaline earth metal salt.

-

Cool the mixture to a temperature between -5 and +30 °C.

-

Slowly add bromine to the reaction mixture while maintaining the temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-amino-3,5-dibromopyrazine.

-

Step 2: Synthesis of this compound

This protocol is based on the selective methoxylation described in patent literature.[3]

-

Materials: 2-amino-3,5-dibromopyrazine, sodium methoxide, and methanol.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol.

-

Add 2-amino-3,5-dibromopyrazine to the methanolic solution of sodium methoxide.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 9 hours).[3]

-

Monitor the reaction progress by TLC. The methoxylation is expected to occur selectively at the 3-position.[3]

-

After completion, cool the reaction mixture. The product may crystallize upon cooling.

-

Filter the crystalline product and wash sequentially with methanol and water.

-

Further purification can be achieved by recrystallization to yield this compound with a reported melting point of 138°C.[3]

-

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Bromine Atom: The bromine at the 5-position is a key functional handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[4] This allows for the formation of C-C bonds, enabling the attachment of various aryl and heteroaryl moieties.

-

Amino Group: The 2-amino group is nucleophilic and can be functionalized through various reactions, including acylation, sulfonylation, and reductive amination.[4] This site provides another avenue for structural modification and the attachment of different pharmacophores.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound serves as a valuable starting material for the construction of compound libraries in drug discovery programs, with a particular focus on the development of kinase inhibitors and antimicrobial agents.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Substituted aminopyrazines have been identified as potent inhibitors of various kinases, such as Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and the protein tyrosine phosphatase SHP2.[5][6][7]

Derivatives of this compound can be designed to bind to the ATP-binding pocket of a target kinase, thereby inhibiting its function and disrupting downstream signaling.

Biological Assay Workflows

To evaluate the potential of compounds derived from this compound as kinase inhibitors, a standard workflow involving in vitro kinase assays and cell-based viability assays is typically employed.

A representative protocol for an in vitro kinase inhibition assay is provided below.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Materials: Target kinase, appropriate substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a commercial ADP detection kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, add the diluted compounds, positive controls (no inhibitor), and negative controls (no kinase).

-

Add a mixture of the kinase and its substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set time (e.g., 30°C for 60 minutes).

-

Stop the reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions, typically involving a luminescent readout.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic proton on the pyrazine ring, the methoxy group protons, and the amine group protons. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyrazine ring and the methoxy group. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching and bending (from the amino group), C-O stretching (from the methoxy group), C=N and C=C stretching (from the pyrazine ring), and C-Br stretching.[8][9][10] |

| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[11][12] |

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.

-

Hazard Codes: Xn (Harmful)

-

Risk Statements: R22 (Harmful if swallowed), R37/38 (Irritating to respiratory system and skin), R41 (Risk of serious damage to eyes)

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. Store in a cool, dry place, protected from light.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its readily functionalizable structure allows for the creation of diverse compound libraries for screening against various biological targets. The growing interest in substituted aminopyrazines as kinase inhibitors highlights the importance of this compound as a starting material for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this promising scaffold in their ongoing research and development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 4. This compound|High-Quality Research Chemical [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Aminopyrazine(5049-61-6) 1H NMR spectrum [chemicalbook.com]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Bromo-3-methoxypyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Bromo-3-methoxypyrazin-2-amine. Due to the limited availability of public domain experimental data for this specific compound, this document combines known physical and chemical properties with predicted spectroscopic data based on analogous chemical structures. Detailed, adaptable experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a substituted pyrazine derivative.[1][2] Its core structure is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is functionalized with a bromine atom at position 5, a methoxy group at position 3, and an amine group at position 2.

| Property | Value | Reference |

| CAS Number | 5900-13-0 | [1][2] |

| Molecular Formula | C₅H₆BrN₃O | [1][2] |

| Molecular Weight | 204.02 g/mol | [1] |

| Melting Point | 135-140 °C | [1] |

| Appearance | White to Green to Brown powder to crystal | |

| Purity | ≥95% | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data from structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) would feature three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~7.8 | Singlet | 1H | C₆-H (aromatic proton) | The pyrazine ring proton is expected to be in the aromatic region. For example, the aromatic proton in 2-amino-3-bromo-5-methylpyrazine appears at δ 7.83 ppm.[3] |

| ~5.0 | Broad Singlet | 2H | -NH₂ (amine protons) | Amine protons typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. In 2-amino-3-bromo-5-methylpyrazine, the amine protons are observed at δ 4.93 ppm.[3] |

| ~3.9 | Singlet | 3H | -OCH₃ (methoxy protons) | The protons of the methoxy group are expected to appear as a singlet in this region. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show five signals corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |

| ~155-160 | C₃ (attached to -OCH₃) | Carbons attached to oxygen in aromatic systems are significantly deshielded. |

| ~145-150 | C₂ (attached to -NH₂) | Carbons bonded to nitrogen in a pyrazine ring are also deshielded. |

| ~130-135 | C₆ (attached to -H) | Aromatic carbons bearing a hydrogen atom. |

| ~115-120 | C₅ (attached to -Br) | The carbon attached to bromine is expected in this region, influenced by the electronegativity and heavy atom effect of bromine. |

| ~53-58 | -OCH₃ (methoxy carbon) | The methoxy carbon typically appears in this range. |

Mass Spectrometry (MS)

For mass spectrometry, electron impact (EI) ionization is expected to yield a molecular ion peak and characteristic fragmentation patterns.

| m/z Ratio | Interpretation | Rationale |

| 203/205 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 188/190 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 175/177 | [M - CO]⁺ or [M - N₂]⁺ | Loss of carbon monoxide or molecular nitrogen. |

| 124 | [M - Br]⁺ | Loss of a bromine radical. |

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the amine and methoxy functional groups, as well as the aromatic pyrazine ring.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale/Comparison |

| 3450-3300 | Asymmetric and symmetric N-H stretching | Primary Amine (-NH₂) | Primary amines typically show two bands in this region.[4][5] |

| 1650-1580 | N-H bending (scissoring) | Primary Amine (-NH₂) | This is a characteristic bending vibration for primary amines.[4][5] |

| 1335-1250 | C-N stretching | Aromatic Amine | The stretching vibration of the carbon-nitrogen bond in an aromatic system.[4] |

| 2950-2850 | C-H stretching | Methoxy (-OCH₃) | Aliphatic C-H stretching from the methyl group. |

| 1250-1020 | C-O stretching | Methoxy (-OCH₃) | Characteristic stretching vibration for the C-O bond of the methoxy group. |

| ~1600, ~1500 | C=C and C=N stretching | Aromatic Pyrazine Ring | Stretching vibrations characteristic of the aromatic heterocyclic ring. |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound. These are based on established methods for similar compounds.[3][6][7]

Synthesis of this compound

This synthesis would likely proceed via the bromination of a suitable 3-methoxypyrazin-2-amine precursor.

Materials and Reagents:

-

3-Methoxypyrazin-2-amine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Pyridine (if using Br₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolution: Dissolve 3-methoxypyrazin-2-amine in a suitable solvent like DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., NBS in DMF or a solution of Br₂ and pyridine in DCM) dropwise to the cooled solution of the starting material. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or dissolve in a suitable solvent for direct insertion probe analysis for electron impact (EI) ionization.

-

IR: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Instrumentation and Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

MS: Obtain the mass spectrum using a mass spectrometer with a suitable ionization source (ESI or EI).

-

IR: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

- 1. 2-氨基-5-溴-3-甲氧基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Utility of 5-Bromo-3-methoxypyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxypyrazin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group on a pyrazine core, renders it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and synthetic applications, with a particular focus on its utility in the development of kinase inhibitors through palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and schematic diagrams of relevant synthetic and biological pathways are presented to facilitate its use in research and development.

Commercial Availability

This compound (CAS No. 5900-13-0) is commercially available from several chemical suppliers. The availability and typical product specifications are summarized in the table below. Researchers are advised to contact the suppliers directly for the most current information on pricing, purity, and available quantities.

| Supplier | Product Number | Purity | CAS Number | Notes |

| Arborpharmchem | N/A | Inquiry | 5900-13-0 | Pharmaceutical intermediate supplier.[1] |

| Benchchem | N/A | High-purity | 5900-13-0 | For research and development applications.[2] |

| Tokyo Chemical Industry (TCI) | A2562 | >99.0% (GC) | 5900-13-0 | White to Green to Brown powder to crystal.[3] |

| Ambeed | 5900-13-0 | N/A | 5900-13-0 | Comprehensive analytical data available.[4] |

| Sigma-Aldrich | N/A | 95% | 5900-13-0 | This product is discontinued.[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃O | Sigma-Aldrich[5] |

| Molecular Weight | 204.02 g/mol | Sigma-Aldrich[5] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Melting Point | 135-140 °C | Sigma-Aldrich[5] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[5] |

| SMILES String | COc1nc(Br)cnc1N | Sigma-Aldrich[5] |

| InChI Key | QDFJJHGAODFQMN-UHFFFAOYSA-N | Benchchem[2] |

Synthetic Applications in Drug Discovery

This compound is a highly versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[2] The pyrazine core is a privileged scaffold in medicinal chemistry, and the bromine atom serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrazine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings.[2] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a cornerstone strategy in the structure-activity relationship (SAR) studies of kinase inhibitors, where modifications at this position can significantly impact target potency and selectivity.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Functionalization of the Amine Group

The 2-amino group can be readily functionalized through various reactions, including acylation, sulfonylation, and reductive amination. This provides another avenue for modifying the molecular structure to optimize biological activity and physicochemical properties.

Representative Experimental Protocols

While specific protocols for the direct use of this compound in the synthesis of named kinase inhibitors are proprietary or not widely published, the following are representative procedures based on well-established methodologies for structurally similar compounds.[6][7]

Synthesis of 5-Aryl-3-methoxypyrazin-2-amine via Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar brominated heterocyclic amines.[7][8]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.2 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio, e.g., 8 mL dioxane and 2 mL water) via syringe.

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Representative Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of structurally related 2-amino-3-bromo-5-methylpyrazine.[9]

Materials:

-

3-Methoxypyrazin-2-amine

-

Bromine

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3-methoxypyrazin-2-amine (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask.

-

Slowly add a solution of bromine (1.2 equivalents) in dichloromethane to the stirred mixture at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion (monitored by TLC), add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Application in Kinase Inhibitor Signaling Pathways

Kinase inhibitors developed from scaffolds such as this compound often target signaling pathways that are dysregulated in diseases like cancer. These pathways control cell proliferation, survival, and angiogenesis. By blocking the activity of a specific kinase, these inhibitors can halt the downstream signaling cascade that drives disease progression.

Caption: Generalized kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of novel compounds in drug discovery, particularly for the development of kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions and other functionalizations allows for extensive exploration of chemical space. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile pyrazine derivative.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. This compound|High-Quality Research Chemical [benchchem.com]

- 3. 2-Amino-5-bromo-3-methoxypyrazine | 5900-13-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. 5900-13-0 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. 2-Amino-5-bromo-3-methoxypyrazine 95 5900-13-0 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-3-methoxypyrazin-2-amine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxypyrazin-2-amine is a halogenated and methoxy-substituted aminopyrazine derivative. As a member of the pyrazine family of heterocyclic compounds, it holds potential as a versatile building block in the synthesis of novel compounds with diverse biological activities. Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. While specific experimental data on its biological activity and signaling pathways are not extensively documented in peer-reviewed literature, this guide will extrapolate potential applications based on the known pharmacology of related pyrazine compounds and outline general experimental workflows for its characterization and evaluation.

Molecular Structure and Chemical Properties

This compound possesses a pyrazine ring substituted with a bromine atom at the 5-position, a methoxy group at the 3-position, and an amine group at the 2-position. The presence of these functional groups makes it a valuable intermediate for further chemical modifications.

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs.

| Property | Value | Reference |

| CAS Number | 5900-13-0 | [1][2] |

| Molecular Formula | C₅H₆BrN₃O | [1] |

| Molecular Weight | 204.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 135-140 °C | [1] |

| SMILES | COc1nc(Br)cnc1N | [1] |

| InChI | 1S/C5H6BrN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) | [1] |

| Purity | ≥95% | [1] |

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic pathway could involve the bromination of a 3-methoxypyrazin-2-amine precursor. The general workflow for such a synthesis and subsequent characterization is outlined below.

Caption: Proposed workflow for the synthesis and characterization.

General Experimental Protocol for Bromination of an Aminopyrazine

This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-3-bromo-5-methylpyrazine, and may require optimization for the synthesis of this compound.

Materials:

-

3-Methoxypyrazin-2-amine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine (optional, as a scavenger for HBr if Br₂ is used)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

-

Dissolve the starting material, 3-methoxypyrazin-2-amine, in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If using bromine, pyridine may be added to the solution.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of the brominating agent (NBS or bromine) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its structure.

3.1. ¹H NMR Spectroscopy

-

Aromatic Proton: A singlet corresponding to the proton on the pyrazine ring is expected. Its chemical shift will be influenced by the surrounding electron-donating (amino and methoxy) and electron-withdrawing (bromo and nitrogen atoms) groups.

-

Amine Protons: A broad singlet for the -NH₂ protons. The chemical shift can vary and this signal may exchange with D₂O.

-

Methoxy Protons: A sharp singlet for the -OCH₃ protons, typically appearing in the range of 3.5-4.0 ppm.

3.2. ¹³C NMR Spectroscopy

-

The spectrum will show five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyrazine ring.

3.3. IR Spectroscopy

-

N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-N Stretching: Aromatic C-N stretching bands are expected in the region of 1250-1335 cm⁻¹.

-

C-O Stretching: A band corresponding to the C-O stretch of the methoxy group is expected.

-

Aromatic C-H and C=C/C=N Stretching: These will appear in their characteristic regions of the spectrum.

3.4. Mass Spectrometry

-

The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not currently published. However, the pyrazine scaffold is a common feature in many biologically active compounds. Therefore, we can speculate on its potential therapeutic applications based on the activities of other pyrazine derivatives.

Pyrazine-containing molecules have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Many pyrazine derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

-

Antimicrobial Activity: The pyrazine nucleus is present in several antimicrobial agents.

-

Anti-inflammatory Activity: Some pyrazine compounds have shown potential in modulating inflammatory pathways.

The biological evaluation of this compound would typically follow a standard drug discovery workflow.

Caption: General workflow for the biological evaluation of a novel compound.

Given the lack of specific data, any discussion of signaling pathways would be purely speculative. However, should this compound show, for example, anticancer activity, subsequent studies would focus on elucidating its mechanism of action, which could involve pathways commonly implicated in cancer such as MAPK, PI3K/Akt, or apoptosis pathways.

Conclusion

This compound is a readily available chemical intermediate with significant potential for the synthesis of more complex molecules. Its substituted pyrazine core suggests that it could be a valuable starting material for the development of novel therapeutic agents. While there is a lack of specific experimental data on its synthesis and biological activity, this guide provides a framework for its potential preparation, characterization, and evaluation based on established chemical and pharmacological principles. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methoxypyrazin-2-amine: Starting Materials and Methodologies

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Bromo-3-methoxypyrazin-2-amine, a valuable intermediate in pharmaceutical and agrochemical research.[1][2][3] The focus is on the key starting materials, detailed experimental protocols, and quantitative data to assist researchers and professionals in drug development and chemical synthesis.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through two well-established pathways, primarily differing in the initial starting material. The most common and direct routes begin with either 2-aminopyrazine or the intermediate, 2-amino-3,5-dibromopyrazine.

Starting Material 1: 2-Aminopyrazine

Utilizing 2-aminopyrazine as the foundational starting material involves a two-step synthetic sequence: an initial bromination followed by a selective methoxylation.

Synthetic Strategy

The synthesis commences with the dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine.[4] Subsequently, a nucleophilic substitution reaction is carried out using a methoxide source, which selectively replaces the bromine atom at the 3-position due to the electronic activation provided by the adjacent amino group.

Caption: Synthetic route from 2-Aminopyrazine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine from 2-Aminopyrazine

This procedure is adapted from a patented method which describes the bromination of 2-aminopyrazine in a polar solvent in the presence of a salt of a weak acid.[4]

-

Reagents: 2-aminopyrazine, Bromine, a polar solvent (e.g., water), and an alkali or alkaline earth metal salt of a weak acid (e.g., sodium acetate).

-

Procedure:

-

Dissolve 2-aminopyrazine in the polar solvent containing the salt of a weak acid.

-

Cool the mixture to a temperature between -5 and +30 °C.

-

Slowly add bromine to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC or other suitable methods).

-

The resulting 2-amino-3,5-dibromopyrazine can then be isolated through filtration and purified, for example, by recrystallization.

-

Step 2: Synthesis of this compound from 2-Amino-3,5-dibromopyrazine

This protocol is based on a described methoxylation reaction.[4]

-

Reagents: 2-amino-3,5-dibromopyrazine, Sodium methylate, Methanol.

-

Procedure:

-

Prepare a solution of sodium methylate in methanol. A typical preparation involves dissolving sodium metal in anhydrous methanol.

-

Add 2-amino-3,5-dibromopyrazine to the methanolic solution of sodium methylate.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 9 hours as cited in one procedure).[4]

-

Upon cooling, the product, this compound, crystallizes out of the solution.

-

The crystalline product is collected by filtration and washed sequentially with methanol and water to afford the purified compound.

-

Data Summary

| Starting Material | Intermediate/Product | Reagents | Yield | Melting Point (°C) | Reference |

| 2-Aminopyrazine | 2-Amino-3,5-dibromopyrazine | Bromine, Polar Solvent, Salt of weak acid | Good | Not specified | [4] |

| 2-Amino-3,5-dibromopyrazine | This compound | Sodium methylate, Methanol | Not specified | 138 | [4] |

Starting Material 2: 2-Amino-3,5-dibromopyrazine

For researchers with access to 2-amino-3,5-dibromopyrazine, the synthesis of this compound is a more direct, single-step process. This intermediate is a versatile building block in the synthesis of various pyrazine derivatives.[1]

Synthetic Strategy

The synthesis from this starting material involves a selective nucleophilic aromatic substitution. The bromine atom at the 3-position is more susceptible to substitution by a methoxide ion due to the electronic influence of the adjacent amino group.

Caption: Synthetic route from 2-Amino-3,5-dibromopyrazine.

Experimental Protocol

Methoxylation of 2-Amino-3,5-dibromopyrazine

The experimental protocol is identical to the second step of the synthesis starting from 2-aminopyrazine.

-

Reagents: 2-amino-3,5-dibromopyrazine, Sodium methylate, Methanol.

-

Procedure:

-

A solution of sodium methylate is prepared in methanol.

-

2-amino-3,5-dibromopyrazine is added to this solution.

-

The mixture is refluxed for a period of time, typically several hours.[4]

-

After cooling, the product precipitates and is isolated by filtration.

-

The collected solid is washed with methanol and then water to yield pure this compound.

-

Data Summary

| Starting Material | Product | Reagents | Yield | Melting Point (°C) | Reference |

| 2-Amino-3,5-dibromopyrazine | This compound | Sodium methylate, Methanol | Not specified | 138 | [4] |

Alternative Synthetic Considerations

While the aforementioned routes are the most direct, other pyrazine derivatives could potentially serve as precursors. For instance, the bromination of 2-amino-3-carbomethoxypyrazine has been reported to yield 2-amino-3-carbomethoxy-5-bromopyrazine.[5][6] Although this compound would require further functional group manipulation (hydrolysis, decarboxylation, and methoxylation) to arrive at the target molecule, it highlights the feasibility of bromination at the 5-position of a 2-amino-3-substituted pyrazine ring.

Conclusion

The synthesis of this compound is most efficiently achieved from either 2-aminopyrazine via a two-step process of bromination and methoxylation, or more directly from 2-amino-3,5-dibromopyrazine in a single methoxylation step. The choice of starting material will likely depend on commercial availability and cost. The provided experimental protocols and data offer a solid foundation for researchers to undertake the synthesis of this important chemical intermediate.

References

The Pyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile chemical reactivity have made it a cornerstone in the design of a diverse array of therapeutic agents.[3][4] Pyrazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and diuretic effects.[5][6] This technical guide provides a comprehensive overview of the role of the pyrazine core in drug discovery, detailing its physicochemical properties, its function as a pharmacophore and bioisostere, and its incorporation into numerous FDA-approved drugs. Furthermore, this guide presents detailed experimental protocols for the synthesis and biological evaluation of pyrazine derivatives, alongside visualizations of key signaling pathways and experimental workflows to aid researchers in this dynamic field.

Physicochemical Properties and Medicinal Chemistry Relevance

The pyrazine nucleus possesses a unique set of electronic and structural features that make it highly attractive for drug design. It is a weak base, with a pKa of 0.65, which is lower than that of pyridine (pKa 5.25), pyridazine (pKa 2.3), and pyrimidine (pKa 1.3).[1] This reduced basicity can be advantageous in drug design, as it can limit unwanted interactions with acidic biological targets and improve pharmacokinetic properties. The pyrazine molecule has a resonance energy of 24.3 Kcal/mol and a dipole moment of zero due to its symmetry.[1] The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the reactivity of the ring and its substituents.[7]

Pyrazine as a Pharmacophore

The pyrazine core frequently acts as a critical pharmacophore, directly interacting with biological targets to elicit a therapeutic response. The nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors, a crucial interaction for binding to many enzymes and receptors.[8] This is particularly evident in the context of kinase inhibitors, where a pyrazine nitrogen often forms a hydrogen bond with an amino acid in the hinge region of the kinase's ATP-binding pocket.[8][9]

Pyrazine as a Bioisostere

In medicinal chemistry, the pyrazine ring is often employed as a bioisostere for other aromatic rings such as benzene, pyridine, and pyrimidine.[8] Bioisosteric replacement is a strategy used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic profile while maintaining its primary biological activity. The substitution of a phenyl ring with a pyrazine ring, for example, can introduce hydrogen bond acceptors, alter electronic properties, and improve solubility, all of which can have a profound impact on a drug's efficacy and safety.

The Pyrazine Core in FDA-Approved Drugs

The significance of the pyrazine scaffold is underscored by its presence in a number of FDA-approved drugs across various therapeutic areas.[3] These include treatments for cancer, infectious diseases, and cardiovascular conditions. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as amiloride, bortezomib, and pyrazinamide.[3]

Table 1: Examples of FDA-Approved Pyrazine-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Bortezomib (Velcade®) | Oncology | Proteasome inhibitor for multiple myeloma.[3] |

| Gefitinib (Iressa®) | Oncology | EGFR tyrosine kinase inhibitor for non-small cell lung cancer. |

| Imatinib (Gleevec®) | Oncology | Kinase inhibitor for chronic myeloid leukemia and other cancers.[10] |

| Acalabrutinib (Calquence®) | Oncology | Bruton's tyrosine kinase (BTK) inhibitor for chronic lymphocytic leukemia.[11] |

| Gilteritinib (Xospata®) | Oncology | FLT3/AXL inhibitor for acute myeloid leukemia.[11] |

| Erdafitinib (Balversa®) | Oncology | Fibroblast growth factor receptor (FGFR) kinase inhibitor for urothelial carcinoma.[11] |

| Upadacitinib (Rinvoq®) | Immunology | Janus kinase (JAK) inhibitor for rheumatoid arthritis and other autoimmune diseases.[11] |

| Pyrazinamide | Infectious Disease | First-line antituberculosis drug.[2] |

| Favipiravir (Avigan®) | Infectious Disease | Antiviral medication for influenza.[12] |

| Amiloride | Cardiovascular | Potassium-sparing diuretic.[1] |

| Eszopiclone (Lunesta®) | Central Nervous System | Sedative-hypnotic for insomnia.[3] |

Therapeutic Applications of Pyrazine-Containing Compounds

The versatility of the pyrazine core has led to its exploration in a wide range of therapeutic areas. The following sections highlight some of the most significant applications.

Kinase Inhibitors in Oncology and Autoimmune Diseases

A substantial number of pyrazine-based compounds have been developed as potent and selective kinase inhibitors.[11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. Pyrazine derivatives have been designed to target a variety of kinases, including:

-

Janus Kinases (JAKs): Upadacitinib is a pyrazine-containing JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[11] Numerous other pyrazolo[1,5-a]pyrazine and 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives have been investigated as potent JAK inhibitors.[3][13]

-

c-Met and VEGFR-2: The c-Met and VEGFR-2 receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis.[6][14] Several series of[11][15]triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, demonstrating significant antiproliferative activity against various cancer cell lines.[6][14]

-

Bruton's Tyrosine Kinase (BTK): Acalabrutinib, an imidazo[1,5-a]pyrazine analog, is a potent and selective second-generation BTK inhibitor approved for the treatment of chronic lymphocytic leukemia.[11]

-

FMS-like Tyrosine Kinase 3 (FLT3) and AXL: Gilteritinib, a pyrazine-2-carboxamide derivative, is a dual inhibitor of FLT3 and AXL kinases, approved for treating relapsed or refractory acute myeloid leukemia with FLT3 mutations.[11]

Table 2: In Vitro Activity of Selected Pyrazine-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Compound Example | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Imidazo[1,5-a]pyrazine | BTK | Acalabrutinib | - | - | - | [11] |

| Pyrazine-2-carboxamide | FLT3 / AXL | Gilteritinib | FLT3: 0.29, AXL: 0.73 | - | - | [11] |

| Pyrazolo[1,5-a]pyrazine | JAK1, JAK2, TYK2 | Compound 34 | JAK1: 3, JAK2: 8.5, TYK2: 7.7 | - | - | [3] |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amino | JAK2 | Compound 11g | 6.5 | - | - | [13] |

| [11][15]triazolo[4,3-a]pyrazine | c-Met / VEGFR-2 | Compound 17l | c-Met: 26, VEGFR-2: 2600 | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [6][14] |

| Pyrazolopyridine | c-Met | Compound 5a | 4.27 | HepG-2 | 3.42 | [16] |

| Pyridine-derived | VEGFR-2 | Compound 10 | 120 | HepG2, MCF-7 | 4.25, 6.08 | [17] |

| Pyrazole | EGFR / VEGFR-2 | Compound 3f | EGFR: 66, VEGFR-2: 102 | HCT-116 | 3.3 | [18] |

Antimicrobial Agents

The pyrazine scaffold is a key component of several important antimicrobial drugs. Pyrazinamide is a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[2] Its mechanism of action involves conversion to pyrazinoic acid, which disrupts the bacterial cell membrane and inhibits fatty acid synthesis.[19]

Numerous pyrazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[20][21] These include pyrazine-2-carbohydrazides and triazolo[4,3-a]pyrazines.[7][21] Some of these compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains.[8][22] The mechanism of action for some of these novel pyrazine-based antibacterials involves the inhibition of essential bacterial enzymes like DNA gyrase.[23]

Table 3: In Vitro Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound Class | Microorganism | Compound Example | MIC (µg/mL) | Reference(s) |

| Triazolo[4,3-a]pyrazine | S. aureus | Compound 2e | 32 | [7] |

| Triazolo[4,3-a]pyrazine | E. coli | Compound 2e | 16 | [7] |

| Pyrazine-2-carboxylic acid derivative | C. albicans | Compound P10 | 3.125 | [8] |

| Pyrazine-2-carboxylic acid derivative | S. aureus | Compound P4 | 6.25 | [8] |

| Pyrazinamide derivative | M. tuberculosis | Compound 1f | 8.0 | [19] |

| Indazole | E. faecalis | Compound 2 | 128 | [22] |

| Pyrazoline | S. aureus | Compound 9 | 4 | [22] |

Antiviral Agents

Favipiravir, a pyrazinecarboxamide derivative, is an antiviral medication approved in Japan for the treatment of influenza.[12] It acts as a prodrug that is converted to its active form, which then inhibits the RNA-dependent RNA polymerase of the virus.[3] The pyrazine scaffold has also been explored for the development of agents against other viruses, including SARS-CoV-2.[24]

Key Signaling Pathways Modulated by Pyrazine Derivatives

The therapeutic effects of pyrazine-containing compounds are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Kinase Signaling Pathways

As discussed, a major class of pyrazine derivatives functions as kinase inhibitors. These compounds typically target the ATP-binding site of kinases, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascade.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is a critical regulator of angiogenesis.[1][15] Ligand binding to VEGFR-2 activates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[1][25] Pyrazine-based inhibitors of VEGFR-2 can block these processes, making them effective anti-angiogenic agents for cancer therapy.[6]

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrazine Derivatives.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[26][27] Aberrant activation of the c-Met pathway is implicated in the development and progression of many cancers.[27] Downstream signaling involves the activation of pathways such as PI3K/Akt and MAPK.[26][27] Pyrazine-based c-Met inhibitors can effectively block these oncogenic signals.[14]

Caption: c-Met Signaling Pathway and its Inhibition.

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a central role in immunity and inflammation.[20] Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[20][28] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[20][28] Pyrazine-based JAK inhibitors can modulate this pathway, making them effective treatments for autoimmune diseases.[11]

References

- 1. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. kumc.edu [kumc.edu]

- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 27. benchchem.com [benchchem.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methoxypyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-3-methoxypyrazin-2-amine with various arylboronic acids. This compound is a key building block in medicinal chemistry, and this protocol offers a reliable method for synthesizing its 5-aryl derivatives, which are precursors to a wide range of biologically active molecules.[1] The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[2][3] This guide includes optimized reaction conditions, a step-by-step experimental procedure, troubleshooting advice, and visual diagrams of the catalytic cycle and experimental workflow.

Data Presentation

The following tables summarize the necessary reagents for a typical reaction and provide a starting point for optimizing reaction conditions for various arylboronic acids.

Table 1: Reagents for a Typical Suzuki Coupling Reaction

| Component | Molecular Weight ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Role |

| This compound | 204.04 | 1.0 | 204 mg | Aryl Halide |

| Arylboronic Acid | Varies | 1.2 | 1.2 mmol | Organoboron Reagent |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg (5 mol %) | Palladium Catalyst |

| K₃PO₄ | 212.27 | 2.0 | 425 mg | Base |

| 1,4-Dioxane / H₂O (4:1) | - | - | 5 mL | Solvent |

Table 2: Optimization of Reaction Conditions

This table presents representative data for the coupling of this compound with Phenylboronic Acid, illustrating the effect of different catalysts, bases, and solvents on the reaction yield.

| Entry | Catalyst (mol %) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 15 | 85 | Standard, reliable conditions.[4][5] |

| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 78 | Cost-effective alternative system.[6] |

| 3 | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 92 | Often highly efficient for heteroaromatic substrates. |

| 4 | (A-taPhos)₂PdCl₂ (2) | CsF | DME/H₂O | 100 | 1 | 95 | Rapid reaction under microwave conditions.[7] |

| 5 | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 70 | 24 | 65 | Lower temperature may require longer reaction times. |

Experimental Protocols

This section details a generalized and reliable protocol for the Suzuki-Miyaura coupling.

Materials and Reagents:

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Phosphate [K₃PO₄], Potassium Carbonate [K₂CO₃])

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, or DME/Water)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 85-95 °C) with vigorous stirring.[4]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3-methoxypyrazin-2-amine product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Diagram 2: Experimental Workflow

Troubleshooting and Optimization

-

Low or No Yield: The choice of catalyst and ligand is crucial for electron-deficient heterocycles like pyrazines.[8] If standard catalysts like Pd(PPh₃)₄ are ineffective, consider using more active catalysts such as those with Buchwald-Hartwig ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9]

-

Protodeboronation: A common side reaction where the boronic acid is replaced by a proton.[5] This can be minimized by using a less aqueous solvent system, carefully controlling the temperature, or using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[8]

-

Amine Group Interference: While many Suzuki reactions tolerate primary amines, the -NH₂ group on the pyrazine ring can sometimes coordinate to the palladium center, inhibiting catalysis.[4][8] If catalyst deactivation is suspected, protection of the amine group (e.g., as an amide) prior to coupling may be necessary, followed by deprotection.[4]

-

Reagent Purity: Ensure all reagents, especially the boronic acid and solvents, are of high purity. Impurities can deactivate the catalyst. Solvents should be properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Synthesis of Kinase Inhibitors Using 5-Bromo-3-methoxypyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors.[1][2][5]

5-Bromo-3-methoxypyrazin-2-amine is a versatile chemical building block for the synthesis of novel kinase inhibitors.[6] Its structure offers multiple points for diversification. The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents.[7][8] The amine group at the 2-position can be further functionalized, providing another avenue for exploring structure-activity relationships (SAR). These application notes provide a framework and detailed protocols for utilizing this reagent in the discovery of new kinase inhibitors.

Key Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions facilitate the construction of complex molecular architectures necessary for potent and selective kinase inhibition.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds, enabling the coupling of the pyrazine core with a wide variety of aryl and heteroaryl boronic acids or esters.[9][10] This strategy is fundamental for creating biaryl structures, a common motif in ATP-competitive kinase inhibitors that occupy the hydrophobic regions of the kinase active site.[11]

Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds, replacing the bromine atom with various primary or secondary amines.[12][13] This is particularly useful for installing moieties that can form critical hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity for many inhibitors.[7]

Target Kinases and Data Presentation